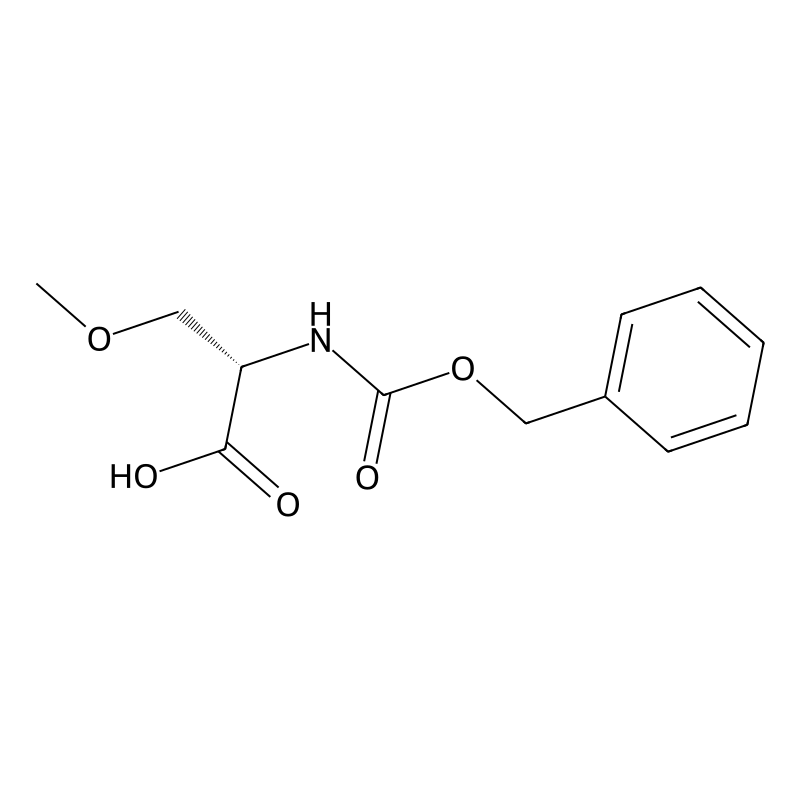

Cbz-O-methyl-L-ser

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Identity and Key Characteristics

Cbz-O-methyl-L-serine is a protected serine derivative primarily used in synthetic organic chemistry and peptide synthesis.

- IUPAC Name: (S)-2-(((Benzyloxy)carbonyl)amino)-3-methoxypropanoic acid [1]

- CAS Registry Number: 134807-65-1 [2] [3] [1]

- Molecular Formula: C₁₂H₁₅NO₅ [2] [3]

- Molecular Weight: 253.25 g/mol [2] [3]

Comparison of Related Cbz-Serine Derivatives

The table below summarizes key Cbz-protected serine derivatives, highlighting how structural modifications alter their physical properties and applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| Cbz-O-methyl-L-serine | 134807-65-1 [2] [3] | C₁₂H₁₅NO₅ [2] | 253.25 [2] | Core compound; protected side chain [2]. |

| N-Cbz-L-Serine | 1145-80-8 [4] | C₁₁H₁₃NO₅ [4] | 239.22 [4] | Unprotected serine side chain (-OH); white to cream powder; m.p. 116-119 °C [4]. |

| N-Cbz-L-serine methyl ester | 1676-81-9 [5] [6] | C₁₂H₁₅NO₅ [5] | 253.25 [5] | Protected carboxylic acid; viscous liquid or low-melting solid (41-43°C) [5] [6]. |

| O-tert-Butyl-N-Cbz-L-serine Methyl Ester | 1872-59-9 [7] | C₁₆H₂₃NO₅ [7] | 309.36 [7] | Side chain protected with a tert-butyl group, which is stable to bases and can be removed with strong acid [7]. |

Synthesis and Key Applications

Synthesis of Cbz-L-serine methyl ester

While a specific protocol for Cbz-O-methyl-L-serine was not detailed, the synthesis of the closely related N-Cbz-L-serine methyl ester provides a representative methodology for introducing the Cbz protecting group to serine [5].

Synthesis workflow for N-Cbz-L-serine methyl ester, illustrating the protection of the amino group under basic conditions [5].

Detailed Procedure [5]:

- Reaction Setup: A suspension of L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL) is treated with an aqueous solution of sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) to generate the free base.

- Cbz Protection: A solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane is added dropwise to the reaction mixture at 25°C.

- Stirring: The reaction is stirred for 5 hours at room temperature.

- Workup: The mixture is quenched with 1 M HCl and the product is extracted with ethyl acetate.

- Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography using a 50% ethyl acetate in hexane eluent to yield the product as a colorless oil in 92% yield.

Key Research Applications

Cbz-protected serine derivatives are versatile building blocks. Specific applications include:

- Mycobacterium tuberculosis Inhibition: N-Cbz-L-serine methyl ester has been used in studies to inhibit the activity of Mycobacterium tuberculosis [5].

- Synthesis of Enzyme Inhibitors: It serves as a precursor in the synthesis of pyrazinecarboxamide-based compounds, which act as inhibitors of diacylglycerol acetyltransferases—a potential therapeutic target for treating obesity [5].

Safety and Handling Information

Safety data for the exact compound was limited, but safety information for the closely related N-Cbz-L-Serine can serve as a conservative guide.

N-Cbz-L-Serine Safety Profile [4]:

- Hazard Statements (GHS): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

- Storage: Keep in a dark place, sealed in dry conditions, at room temperature [4].

Key Insights for R&D Scientists

- Strategic Protection: The Cbz group is a cornerstone of amine protection in peptide synthesis. Cbz-O-methyl-L-serine represents a useful intermediate where both the amine and the side-chain hydroxyl are protected, allowing for selective manipulation of the carboxylic acid group.

- Orthogonal Protection: As shown in the comparison table, protecting groups can be layered strategically. The O-tert-butyl derivative [7] demonstrates the use of a base-stable, acid-labile protecting group on the side chain, which can be removed orthogonally to the Cbz group (which is removed by hydrogenolysis), offering greater synthetic flexibility.

- Handling Considerations: Always treat these compounds with respect. Given the potential for skin and eye corrosion, all manipulations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) including gloves and safety glasses.

References

- 1. ChemicalBook Provide 134807-65-1cas msds supplier company [chemicalbook.com]

- 2. CAS No. 134807-65-1 | Chemsrc [chemsrc.com]

- 3. 134807-65-1, CAS No 134807-65-1, Chemical CAS... - ChemIndex [chemindex.com]

- 4. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 5. N- Cbz - L - serine ester | 1676-81-9 methyl [chemicalbook.com]

- 6. - CBZ - L ester, 95%, Thermo Scientific Chemicals Serine methyl [fishersci.co.uk]

- 7. CAS RN 1872-59-9 | Fisher Scientific [fishersci.com]

benzyloxycarbonyl protection in amino acids

Introduction to the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a cornerstone carbamate-based protecting group used primarily to shield amine functionalities, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules [1] [2].

- Historical Significance: It was first introduced by Max Bergmann and Leonidas Zervas in the 1930s, forming the basis of the first controlled method for peptide synthesis, often referred to as the Bergmann-Zervas carboxybenzyl method [1].

- Key Advantages: The Cbz group is popular because it is straightforward to introduce, forms crystalline derivatives that are easy to purify, and is stable under mildly acidic and basic conditions [3]. Its removal typically requires conditions orthogonal to other common protecting groups like Boc and Fmoc [4] [2].

The group is almost exclusively introduced using benzyl chloroformate (Cbz-Cl), a reagent that is commercially available but requires careful handling due to its moisture sensitivity and pungent odor [1].

Introduction and Deprotection Methods

A key to successfully using the Cbz group is selecting the appropriate conditions for its introduction and removal, which depend on the overall molecule's functional groups.

Introduction of the Cbz Group

The standard method involves reacting the amine with benzyl chloroformate under basic conditions to neutralize the HCl produced [1] [3]. The table below summarizes common protocols.

| Condition | Base / Additive | Solvent | Notes | Reference |

|---|---|---|---|---|

| Standard Alkaline | Sodium Carbonate (Na₂CO₃) | Water / Dioxane | pH critical (8-10); common for amino acids [3]. | [3] |

| Mixed Buffer | Na₂CO₃ : NaHCO₃ (2:1) | Water | Maintains stable pH 8-10, ideal for scale-up [3]. | [3] |

| Iodine-Catalyzed | Molecular Iodine (I₂) | Methanol | Non-alkaline, mild Lewis acid catalysis [3]. | [3] |

| PEG-Mediated | None (PEG-600 as medium) | - | Green, selective method; no added base required [3]. | [3] |

Deprotection of the Cbz Group

The Cbz group is most commonly removed via hydrogenolysis (cleavage with hydrogen). Recent research focuses on methods that avoid handling hydrogen gas and improve functional group tolerance [5] [3].

| Method | Condition | Reaction Parameters | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (e.g., 1 atm) | MeOH, RT | Traditional standard; fire hazard with H₂ gas [1] [6]. | [1] [6] |

| Transfer Hydrogenation | Pd/C, NaBH₄ | MeOH, RT, 5-20 min | In situ H₂ generation; fast, convenient, gram-scale suitable [5] [7]. | [5] [7] |

| Acidic Cleavage | HBr/AcOH or AlCl₃/HFIP* | RT | HFIP method is mild, selective, and good for reducible groups [4] [3]. | [4] [3] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75°C | Metal-free; superior for substrates with sensitive functionalities [4]. | [4] |

*HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol

Experimental Protocols

Here are detailed step-by-step procedures for a standard protection and a modern deprotection method.

Standard Protocol for Cbz Protection of an Amine [3]

This procedure uses a mixed carbonate buffer to maintain a stable pH during the reaction.

- Prepare the Buffer Solution: Dissolve sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in a 2:1 molar ratio in distilled water to achieve a final concentration of 2M. This buffer should have a pH between 8 and 10.

- Charge the Reactor: Add the amine substrate (1.0 equivalent) to a round-bottom flask containing a 1:1 mixture of dioxane and the prepared carbonate buffer. Cool the mixture to 0°C in an ice bath.

- Add Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred, cooled solution.

- Monitor Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting amine is consumed.

- Work-up: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify: Purify the crude residue by recrystallization or flash chromatography to obtain the pure N-Cbz-protected product.

Modern Protocol for Cbz Deprotection using NaBH₄/Pd-C [5] [7]

This method is noted for its safety, speed, and convenience, as it generates hydrogen in situ.

- Charge the Reactor: Disspose the Cbz-protected substrate (1.0 equivalent) and 10% Pd/C (10-20 mol% Pd) in anhydrous methanol in a round-bottom flask.

- Add Reductant (CAUTION): In portions, add sodium borohydride (NaBH₄, 1.5 - 10 equivalents) to the stirred suspension. Note: The addition is exothermic and liberates hydrogen gas rapidly. Perform this step in a well-ventilated fume hood.

- Stir: After the addition is complete, continue stirring the reaction mixture at room temperature. The deprotection is typically complete within 5-20 minutes.

- Filter: Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Rinse the celite pad thoroughly with methanol.

- Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.

- Purify: Purify the crude amine as required (e.g., by chromatography or distillation).

Workflow and Application

To visualize the decision-making process for selecting a deprotection method based on substrate compatibility, the following flowchart can be a useful guide:

Decision workflow for selecting an appropriate Cbz deprotection method based on substrate functional groups.

Applications in Research and Industry

- Peptide & Drug Synthesis: Cbz-protected amino acids like N-Cbz-L-serine and N-Cbz-L-valine are fundamental building blocks for synthesizing therapeutic peptides, enzyme inhibitors, and other Active Pharmaceutical Ingredients (APIs) [8] [9]. The protecting group ensures the amine does not participate in unwanted side reactions during the assembly of the peptide chain [2].

- Synthesis of Complex Molecules: Beyond linear peptides, the Cbz group is crucial in multi-step syntheses of complex structures like the antibiotic telithromycin (a ketolide) and the antiplatelet drug prasugrel [10]. Its stability allows it to survive through multiple reaction steps before being cleanly removed.

- Conversion to Other Functional Groups: Protected amines can be transformed into other valuable functionalities. For example, lanthanum triflate can catalyze the conversion of Cbz-protected amines into non-symmetric ureas, which are important motifs in medicinal chemistry [4].

Key Considerations for Practitioners

- Orthogonality: The Cbz group is orthogonal to protecting groups like Boc (acid-labile) and Fmoc (base-labile). This allows for the selective deprotection of one group in the presence of others, which is essential for synthesizing complex molecules with multiple amine functionalities [2].

- Racemization: The introduction of the Cbz group onto amino acids under standard alkaline conditions carries a risk of racemization. Using optimized buffer systems (like the Na₂CO₃/NaHCO₃ mix) helps maintain a controlled pH and minimizes this risk, preserving chiral integrity [3].

- Safety and Handling: Benzyl chloroformate (Cbz-Cl) is a lachrymator (tear-producing agent) and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment. Similarly, protocols involving NaBH₄ for deprotection require caution due to the vigorous release of hydrogen gas [5] [1].

References

- 1. Benzyl chloroformate - Wikipedia [en.m.wikipedia.org]

- 2. Groups in Peptide Synthesis... - Creative Peptides Protecting [creative-peptides.com]

- 3. group— Amino (Cbz) protecting benzyloxycarbonyl [en.highfine.com]

- 4. Cbz- Protected Groups Amino [organic-chemistry.org]

- 5. sciencedirect.com/science/article/abs/pii/S0040403915004256 [sciencedirect.com]

- 6. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 7. (PDF) A convenient protocol for the deprotection of... [academia.edu]

- 8. China Custom Benzyloxycarbonylserine丨CAS... [leapchem.com]

- 9. N- Benzyloxycarbonyl -L-valine (CAS 1149-26-4) in the Real World... [linkedin.com]

- 10. sciencedirect.com/topics/chemistry/ benzyloxycarbonyl -group [sciencedirect.com]

Cbz protected serine methyl ester properties

Chemical Identity & Physical Properties

Here is a summary of the key identifying information and quantitative physical data for this compound.

| Property | Value / Description |

|---|---|

| CAS Number | 1676-81-9 [1] [2] [3] |

| Molecular Formula | C₁₂H₁₅NO₅ [1] [2] [3] |

| Molecular Weight | 253.25 g/mol [1] [2] [3] |

| IUPAC Name | methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [3] [4] |

| Melting Point | 41-43 °C (lit.) [1] [2] |

| Boiling Point | 170 °C at 0.01 mm Hg (lit.) [1]; 442.6±45.0 °C at 760 mmHg (predicted) [2] |

| Flash Point | >230 °F (approx. >110 °C) [1]; 113°C [3] [4] |

| Density | 1.3±0.1 g/cm³ [2] |

| Optical Activity | [α] = -13.5° (c=1, MeOH) [3] [4] |

| Physical Form | Viscous liquid or waxy solid; may appear as a clear waxy solid or pale yellow liquid [1] |

Synthesis and Experimental Protocol

The standard synthesis method protects the amine group of L-serine methyl ester hydrochloride using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions [1] [5].

Schematic of the standard synthesis workflow for N-Cbz-L-serine methyl ester [1].

Detailed Step-by-Step Procedure [1]:

- Reaction Setup: Suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in a mixture of dioxane (5.00 mL) and water (25.7 mL).

- Add Base: Add sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) to the suspension.

- Protection: Add a solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane (15.0 mL) to the reaction mixture at 25°C.

- Stirring: Stir the reaction for 5 hours at room temperature.

- Work-up: Quench the reaction with 1 M HCl aqueous solution. Extract the aqueous layer twice with ethyl acetate (EtOAc).

- Isolation: Combine the organic layers, wash with 10% NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography, eluting with a 50% ethyl acetate in hexane solution.

This procedure typically yields 92% of the desired product as a colorless oil [1].

Stability, Storage, and Safety

| Aspect | Specifications |

|---|---|

| Storage | Keep in a dark place, sealed and dry, at room temperature [1]. Some sources recommend storage at -15°C [2]. |

| Solubility | Soluble in chloroform and methanol [1]. |

| GHS Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [1]. |

| Safety Statements | S24/25 (Avoid contact with skin and eyes) [1]. |

Commercial Availability

N-Cbz-L-serine methyl ester is readily available from major chemical suppliers. Here are examples of available products and pricing (for reference only):

| Manufacturer | Product Number | Purity | Packaging | Price |

|---|---|---|---|---|

| Sigma-Aldrich | 469165 | 95% | 1g | $34.50 [1] |

| Sigma-Aldrich | 469165 | 95% | 10g | $160.00 [1] |

| TCI America | C1403 | >98.0% | 5g | $91.00 [1] |

Applications in Research

This compound is a versatile chiral building block, primarily used in:

- Peptide Synthesis: Serves as a protected serine derivative for solution-phase peptide synthesis, preventing unwanted side reactions at the amine group [1].

- Glycopeptide Synthesis: Acts as an acceptor in iron-catalyzed glycal aminoglycosylation for the multigram-scale synthesis of Tn antigens (O-linked glycoproteins) [6].

- Pharmaceutical Intermediates: Used in the synthesis of pyrazinecarboxamide-based compounds investigated as diacylglycerol acetyltransferase inhibitors for obesity treatment, and in studies inhibiting Mycobacterium tuberculosis [1].

Cbz Group Handling and Deprotection

The Cbz (carbobenzyloxy) group is a cornerstone of amine protection [7] [5]. Its key feature is orthogonality to other common protecting groups like Boc and Fmoc, allowing for selective manipulation in complex syntheses [5] [8].

Primary Deprotection Method: Hydrogenolysis

- Standard Condition: Hydrogen gas (H₂) at atmospheric pressure, using a palladium on carbon (Pd/C) catalyst in methanol at 60°C [1] [5].

- Mechanism: The reaction cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide [5].

- Alternative Method: Transfer hydrogenation using triethylsilane with Pd/C offers a milder, neutral alternative [7]. Another recent method uses AlCl₃ in hexafluoroisopropanol (HFIP) at room temperature, offering excellent functional group tolerance [7].

References

- 1. N- Cbz -L- serine | 1676-81-9 methyl ester [chemicalbook.com]

- 2. N- Cbz -L- serine | CAS#:1676-81-9 | Chemsrc methyl ester [chemsrc.com]

- 3. -L- CBZ , 95%, Thermo Scientific... | Fisher Scientific Serine methyl ester [fishersci.se]

- 4. -L- CBZ , 95%, Thermo Scientific Chemicals Serine methyl ester [fishersci.co.uk]

- 5. Group: N- Cbz & Deprotection Mechanism Protecting Cbz Protection [total-synthesis.com]

- 6. Stereoselective Multigram-Scale Tn Antigen Synthesis via the... [pmc.ncbi.nlm.nih.gov]

- 7. - Cbz Amino Groups Protected [organic-chemistry.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances... [pubs.rsc.org]

The Role and Mechanics of Cbz Protection

The primary role of the Cbz group is to mask the nucleophilic and basic properties of an amine's nitrogen lone pair. This is crucial in peptide synthesis because amino acids contain both a nucleophilic amine group and an electrophilic carboxylic acid group. Without protection, these groups would react with each other in an uncontrolled manner, leading to polymerization and failed synthesis [1].

Protection Mechanism: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride and forming a Cbz-protected carbamate. The base is necessary to neutralize the HCl produced in the reaction [2] [3].

Deprotection Mechanism: The Cbz group is typically removed via hydrogenolysis. This process uses hydrogen gas (H₂) and a palladium-based catalyst (e.g., Pd on carbon). The mechanism involves the cleavage of the Cbz group's benzyl-oxygen bond, releasing toluene, carbon dioxide, and the free, deprotected amine [2] [3].

The following diagram illustrates the complete workflow of a peptide coupling cycle using the Cbz protecting group.

Cbz protection, coupling, and deprotection cycle.

Experimental Protocols

Installing the Cbz Group (Protection)

This is a typical procedure for protecting an amine using Cbz-Cl under Schotten-Baumann conditions [3].

- Reagents: Substrate with free amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water (H₂O), Ethyl acetate (AcOEt), Brine, Anhydrous sodium sulfate (Na₂SO₄).

- Procedure:

- Dissolve the starting material (SM) containing the free amine in a mixture of THF and H₂O (2:1 ratio).

- Cool the solution to 0 °C.

- Add sodium bicarbonate, followed by benzyl chloroformate (Cbz-Cl).

- Stir the reaction mixture at 0 °C for 20 hours.

- After completion, dilute the mixture with water and extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude residue by silica gel column chromatography (e.g., using 40% ethyl acetate in hexane) to obtain the Cbz-protected product.

Removing the Cbz Group (Deprotection)

This standard protocol uses catalytic hydrogenation for Cbz removal [3].

- Reagents: Cbz-protected substrate, Palladium on carbon (Pd-C, 5-10 wt%), Methanol (MeOH), Hydrogen gas (H₂, 1 atm) or transfer hydrogenation source.

- Procedure:

- Dissolve the Cbz-protected substrate in methanol.

- Add 5-10% Pd-C catalyst.

- Stir the mixture at 60 °C under a hydrogen atmosphere (1 atm pressure) for the required time (e.g., 40 hours).

- Once deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly in the next synthetic step.

Comparison with Other Protecting Groups

Choosing the right protecting group is a strategic decision in complex synthesis. The table below compares Cbz with other common amine protecting groups.

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|

| Cbz | Cbz-Cl, base [3] [4] | Hydrogenolysis (H₂/Pd-C) [2] [4] | Stable to acids and bases; orthogonal to Boc and Fmoc; removable under neutral conditions [3] |

| Boc | Boc₂O (Di-tert-butyl dicarbonate), base [1] [4] | Strong acid (e.g., Trifluoroacetic acid - TFA) [1] [4] | Stable to bases and hydrogenation; acid-labile, orthogonal to Cbz and Fmoc [1] |

| Fmoc | Fmoc-Cl, base [4] | Base (e.g., Piperidine) [1] [4] | Stable to acids; base-labile, orthogonal to Cbz and Boc; widely used in modern SPPS [1] |

Modern Applications and Considerations

The Cbz group remains relevant in contemporary research. It is compatible with advanced synthetic strategies, including its use alongside super silyl-based hydrophobic tags in Liquid-Phase Peptide Synthesis (LPPS) to improve peptide solubility and handling [5]. Furthermore, Cbz finds application in the solid-phase synthesis of specialized peptides, such as those used as molecular imaging contrast agents [6].

The main advantage of the Cbz group is its orthogonality; it remains stable under acidic (Boc removal) and basic (Fmoc removal) conditions, allowing for its selective removal in the presence of other protections [3]. A key limitation is its sensitivity to hydrogenation conditions, which means it cannot be used in molecules containing other reducible functional groups like alkenes or benzyl esters that must survive the deprotection step [2].

References

- 1. Protecting Groups for Amines: Carbamates – Master Organic Chemistry [masterorganicchemistry.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Protecting Cbz : N- Group Protection & Deprotection Mechanism Cbz [total-synthesis.com]

- 4. Protecting Groups : Boc, Cbz , Amine | StudySmarter [studysmarter.co.uk]

- 5. Super silyl-based stable protecting groups for both the C- and... [pubs.rsc.org]

- 6. Peptidyl molecular imaging contrast agents using a new solid-phase... [pubmed.ncbi.nlm.nih.gov]

Understanding Protecting Groups in Peptide Synthesis

Application Notes and Protocols for Cbz-O-Methyl-L-Serine in Peptide Synthesis

Chemical Identification and Properties

Cbz-O-methyl-L-serine and its close derivative N-Cbz-L-serine methyl ester are protected serine compounds essential for stepwise peptide synthesis. They prevent unwanted side reactions during coupling and allow for selective deprotection. Key identifiers and physical properties are summarized below.

Table 1: Chemical Identification and Physical Properties

| Property | Cbz-O-methyl-L-Serine | N-Cbz-L-Serine Methyl Ester |

|---|---|---|

| CAS Number | 134807-65-1 [1] | 1676-81-9 [2] |

| Molecular Formula | C12H15NO5 [1] | C12H15NO5 [2] |

| Molecular Weight | 253.25 g/mol [1] | 253.25 g/mol [2] |

| Appearance | Information not specified in search results | Clear pale yellow viscous liquid or low-melting waxy solid [2] |

| Melting Point | Information not specified in search results | 41-43 °C [2] |

| Boiling Point | Information not specified in search results | 170 °C at 0.01 mm Hg [2] |

| Optical Rotation | Information not specified in search results | [α]D20 = -13.4° to -15° (c=1 in methanol) [2] |

| Storage | Information not specified in search results | Keep in a dark place, sealed and dry at room temperature [2] |

Synthetic Protocol: Synthesis of N-Cbz-L-Serine Methyl Ester

This protocol outlines the synthesis of N-Cbz-L-serine methyl ester from L-serine methyl ester hydrochloride, providing a 92% yield of the protected building block [2].

Reaction Scheme

The synthesis involves the protection of the amino group of L-serine methyl ester with a carbobenzoxy (Cbz) group.

Materials and Equipment

- Starting Material: L-Serine methyl ester hydrochloride (1.00 g, 6.43 mmol) [2]

- Protecting Agent: Benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) [2]

- Base: Sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) [2]

- Solvent: Dioxane (5.00 mL + 4.20 mL for dilution), Deionized water (25.7 mL) [2]

- Quenching Solution: 1 M Hydrochloric acid (HCl) aqueous solution [2]

- Extraction Solvent: Ethyl acetate [2]

- Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) [2]

- Purification: Silica gel for column chromatography [2]

- Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column [2]

Step-by-Step Procedure

- Reaction Mixture Preparation: Suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL) in a round-bottom flask. Add an aqueous solution of sodium bicarbonate (1.62 g in 25.7 mL water) [2].

- Cbz Protection: Slowly add a dioxane solution of benzyl chloroformate (1.10 mL diluted with 4.20 mL dioxane) to the reaction flask. Stir the reaction mixture at 25°C (room temperature) for 5 hours [2].

- Reaction Quenching: After 5 hours, carefully quench the reaction by adding 1 M HCl aqueous solution until the mixture is acidic [2].

- Product Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate twice. Combine the organic layers [2].

- Washing and Drying: Wash the combined organic extract with a 10% sodium chloride (NaCl) aqueous solution. Dry the organic phase over anhydrous sodium sulfate, then filter off the solid [2].

- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless oil [2].

- Purification: Purify the crude product by silica gel column chromatography, using a 50% ethyl acetate in hexane solution as the eluent. This yields N-Cbz-L-serine methyl ester (1.50 g, 5.92 mmol, 92%) as a colorless oil [2].

Analysis and Characterization

Verify the identity and purity of the final product. The expected characteristics are summarized below.

Table 2: Analytical Data for N-Cbz-L-Serine Methyl Ester

| Analytical Method | Expected Result / Characteristic |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitor using 50% Ethyl Acetate/Hexane; product spot should be visible under UV light [2]. |

| Optical Rotation | [α]D20 = -13.4° to -15° (c=1, Methanol) [2]. |

| Purity (HPLC/NMR) | Purity should be >95% (as per vendor specifications for similar compounds) [2]. |

Handling and Storage Considerations

- Stability: The compound should be kept in a dark place, sealed, and dry to prevent degradation, preferably at room temperature [2].

- Safety: While not highly hazardous, observe standard laboratory precautions. The related compound N-Cbz-L-serine methyl ester has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [2].

Applications in Research and Drug Development

Cbz-O-methyl-L-serine and its analogs serve as crucial building blocks in various scientific fields.

Table 3: Key Research Applications

| Application Area | Specific Use |

|---|---|

| Therapeutic Peptide Synthesis | Key building block for developing therapeutic agents and biologically active molecules [2]. |

| Antitubercular Agents | Used in compounds that inhibit Mycobacterium tuberculosis activity [2]. |

| Metabolic Disease Research | Incorporated into inhibitors of diacylglycerol acetyltransferases for potential obesity treatment [2]. |

| Chemical Biology & Probe Development | Used to create chemical probes for investigating biological processes [2]. |

Workflow in Peptide Synthesis

The following diagram illustrates the typical workflow for incorporating this protected amino acid into a peptide chain, followed by global deprotection.

Troubleshooting Guide

Common issues and suggested solutions when working with Cbz-O-methyl-L-serine.

Table 4: Troubleshooting Common Experimental Issues

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Coupling Yield | Inadequate activation or steric hindrance. | Use potent coupling reagents (e.g., HATU, PyBOP) and extend reaction time. |

| Racemization | Basic conditions during activation or coupling. | Use racemization-suppressing reagents (e.g., Oxyma Pure) and avoid excessive base. |

| Impure Final Product | Incomplete deprotection or side reactions. | Extend final cleavage/deprotection time and optimize TFA scavenger mixture. |

References

Chemical Data of Related Compounds

The table below consolidates key information for chemicals that are potential precursors or derivatives in the synthesis of your target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |

|---|---|---|---|---|

| N-Cbz-L-serine (Potential starting material) | 1145-80-8 [1] | C₁₁H₁₃NO₅ [1] | 239.22 [1] | Melting point: 116-119 °C; Specific rotation: [α]20/D +5.8° (c=2.7, AcOH) [1] |

| N-Cbz-L-serine methyl ester (Side-chain ester) | 1676-81-9 [2] | C₁₂H₁₅NO₅ [2] | 253.25 [2] | Boiling point: 170 °C at 0.01 mmHg; Specific rotation: [α]20/D -13.4° (C=0.01 g/ml MeOH); Form: Pale yellow viscous liquid or solid [2] |

| O-methyl-L-serine (Target compound backbone) | 4219-94-7 [3] | C₄H₉NO₃ [3] | 119.12 [3] | Density: 1.195 g/cm³; Boiling point: 260.6°C at 760 mmHg; Flash point: 111.4°C [3] |

Synthesis Notes for Related Intermediates

While a direct protocol for Cbz-O-methyl-L-serine is unavailable, here is a published synthesis for the closely related N-Cbz-L-serine methyl ester, which could inform your work.

- Synthesis of N-Cbz-L-serine methyl ester [2]: This synthesis starts from L-serine methyl ester hydrochloride. The procedure is as follows: To a suspension of L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL), an aqueous solution of NaHCO₃ (1.62 g, 19.3 mmol in 25.7 mL water) is added. Then, a solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane (15.0 mL) is added. The reaction is stirred at 25 °C for 5 hours. After completion, the reaction is quenched with 1M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography (eluent: 50% ethyl acetate in hexane) to yield the title compound as a colorless oil in 92% yield [2].

Suggested Workflow for Protocol Development

Based on the information gap, I have created a diagram outlining a logical approach to develop the synthesis protocol you need.

Alternative Approaches and Next Steps

Given the lack of a direct source, you may need to derive a synthesis path. Here are some suggestions:

- Consult Specialized Databases: Search platforms like SciFinder-n or Reaxys using "Cbz-O-methyl-L-serine" and related names like "(2S)-2-[[(Benzyloxy)carbonyl]amino]-3-methoxypropanoic acid" as these tools have more comprehensive reaction data.

- Adapt Known Methods: A potential route could involve selectively protecting the carboxylic acid and amine functions of O-methyl-L-serine, or alternatively, methylating the hydroxyl group of N-Cbz-L-serine. The synthesis of N-Cbz-L-serine methyl ester shown above [2] demonstrates a standard Cbz-protection step that could be relevant.

- Review Protective Group Chemistry: A general review of the properties and stability of the Cbz (carbobenzyloxy) protecting group can be found at Organic Chemistry Portal [4], which is useful for planning synthetic steps.

References

Comprehensive Application Notes & Protocols for Cbz-O-Methyl-L-Serine in Solid Phase Peptide Synthesis

Introduction to Cbz-O-Methyl-L-Serine in Peptide Science

N-Carbobenzoxy-L-serine methyl ester (Cbz-L-Ser-OMe, CAS# 1676-81-9) is a protected serine derivative that plays a specialized role in solid-phase peptide synthesis (SPPS), particularly when specific structural features or functionalization are required in the peptide sequence. This derivative features two critical protecting groups: the Cbz (carbobenzoxy) group protecting the α-amino functionality and the methyl ester protecting the C-terminal carboxylic acid. The molecular formula of Cbz-O-methyl-L-serine is C₁₂H₁₅NO₅ with a molecular weight of 253.25 g/mol [1]. Its unique protection pattern makes it particularly valuable for solution-phase segment condensations, preparation of specialized building blocks, and synthetic applications where orthogonal protection strategies are required beyond standard Fmoc/tBu or Boc/Bzl approaches commonly used in solid-phase peptide synthesis [2].

The Cbz protecting group (also known as Z-group) represents one of the earliest introduced amine-protecting groups in peptide chemistry and offers stability under basic conditions while being removable by catalytic hydrogenation or mild acidic conditions using HBr/AcOH. This stability profile makes it particularly useful in orthogonal protection strategies when combined with other protecting groups like methyl esters for side chain protection or when performing segment condensations in complex peptide synthesis [2]. The persistence of Cbz protection through multiple synthetic steps allows for strategic deprotection timing, enabling sophisticated synthetic approaches to complex peptides and modified peptide architectures.

Chemical Profile and Properties

Structural Characteristics and Molecular Identity

- Molecular Formula: C₁₂H₁₅NO₅ [1]

- Molecular Weight: 253.25 g/mol [1] [3]

- CAS Registry Number: 1676-81-9 [1]

- IUPAC Name: methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [4]

- Common Synonyms: Z-Ser-OMe, Cbz-Ser-OMe, N-Carbobenzoxy-L-serine methyl ester, Z-L-Serine methyl ester [1]

Physical and Chemical Properties

Table 1: Physical and chemical properties of Cbz-O-methyl-L-serine

| Property | Value/Specification | Conditions | Reference |

|---|---|---|---|

| Melting Point | 41-43 °C | literature | [1] |

| Boiling Point | 170 °C at 0.01 mm Hg | literature | [1] |

| Flash Point | >230 °F (>113 °C) | - | [1] [4] |

| Optical Rotation | -13.5° to -15° | c=1 in methanol | [1] [4] |

| Physical Form | Viscous liquid or pale yellow waxy solid | room temperature | [1] [4] |

| Density | 1.3±0.1 g/cm³ | - | [3] |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature | - | [1] |

The compound exhibits specific rotation values ranging from -13.5° to -15° (C=1, MeOH), confirming its chiral purity and L-configuration [1] [4]. Cbz-O-methyl-L-serine typically presents as a viscous liquid or low-melting waxy solid (melting point 41-43°C) [1], with a boiling point of 170°C at 0.01 mm Hg [1]. The compound should be stored in dark, sealed containers under dry conditions at room temperature to maintain stability [1]. Its solubility characteristics include good solubility in chlorinated solvents (chloroform), methanol, and other organic solvents commonly used in peptide synthesis, facilitating its incorporation into peptide chains during solution-phase coupling or segment condensation approaches [1].

Role in Solid Phase Peptide Synthesis Strategies

Comparison of Major SPPS Protection Strategies

Solid-phase peptide synthesis relies on orthogonal protecting group strategies to achieve selective deprotection and chain assembly. While Cbz-O-methyl-L-serine is not typically used as the main building block in standard solid-phase synthesis, it finds application in specialized contexts and segment condensation strategies [2]. The two dominant protection schemes in SPPS are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategies, each with distinct advantages and limitations [5].

Table 2: Comparison of major protection strategies in solid-phase peptide synthesis

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Cbz Application Context |

|---|---|---|---|

| N-α Protection | Acid-labile Boc | Base-labile Fmoc | Acid-stable, hydrogenolyzable Cbz |

| Side Chain Protection | Acid-stable Bzl derivatives | Acid-labile tBu derivatives | Varies with application |

| Final Deprotection | Strong acid (HF, TFMSA) | Moderate acid (TFA) | Catalytic hydrogenation or HBr/AcOH |

| Orthogonality | Graduated acid lability | Orthogonal (base/acid) | Orthogonal to both base and mild acid |

| Typical Use Cases | Complex peptides, natural product synthesis | Routine peptide synthesis, acid-sensitive peptides | Segment condensation, specialized building blocks |

The Boc/Bzl strategy employs acid-labile Boc group removal with trifluoroacetic acid (TFA) and final deprotection with strong acids like hydrogen fluoride (HF), allowing the use of acid-stable benzyl-based side chain protection [5]. In contrast, the Fmoc/tBu strategy utilizes base-labile Fmoc removal with piperidine and final cleavage with TFA, employing acid-labile tert-butyl-based side chain protection [5]. The Cbz group offers a third orthogonal dimension to these strategies, as it remains stable under both basic conditions (used in Fmoc deprotection) and mild acidic conditions (used in Boc deprotection), while being removable by catalytic hydrogenation or HBr/AcOH treatment [2]. This orthogonality makes Cbz-O-methyl-L-serine particularly valuable for complex multi-segment ligation approaches and the synthesis of peptides with specially protected side chains for subsequent chemical modifications.

Strategic Applications in Peptide Assembly

Cbz-O-methyl-L-serine serves multiple specialized functions in advanced peptide synthesis. Its application extends to the preparation of side-chain protected peptide fragments for use in convergent synthesis strategies, where fully protected segments are coupled in solution before final deprotection [2]. The stability of the Cbz group under both basic and mildly acidic conditions allows it to persist through multiple synthetic operations, making it ideal for constructing complex peptide architectures requiring orthogonal protection schemes. Additionally, this derivative finds use in the synthesis of peptides containing post-translational modifications or non-proteinogenic elements at specific serine positions, where the differential protection pattern allows selective manipulation [2]. Research has demonstrated applications in synthesizing complex amino sugar derivatives like destomic acid and lincosamine starting from serine derivatives, highlighting its utility in producing specialized bioactive molecules [3].

Experimental Protocols and Methodologies

General Handling and Storage Specifications

- Storage Conditions: Cbz-O-methyl-L-serine should be stored in tightly sealed containers under anhydrous conditions at room temperature, protected from light [1]. For long-term storage, desiccant should be included in the storage environment.

- Handling Precautions: Standard safety precautions for laboratory chemicals should be followed. Use personal protective equipment including gloves and safety glasses. The compound has a flash point >113°C (>230°F) [4], requiring standard fire precautions.

- Stability Considerations: The Cbz group is stable to base and mild acid but may be compromised under strong acidic conditions or catalytic hydrogenation conditions. The methyl ester is stable under basic conditions but may undergo hydrolysis under strongly basic conditions.

Manual Solid-Phase Synthesis Incorporating Cbz-Serine Derivatives

Table 3: Standard coupling procedures for protected amino acid derivatives

| Step | Reagents & Concentrations | Duration | Repeat Cycles | Notes |

|---|---|---|---|---|

| Resin Swelling | DCM (10-15 mL/g resin) | 30-60 minutes | 1 | Ensures proper solvent penetration |

| Fmoc Deprotection | 20-25% piperidine in DMF | 2 × 5-10 minutes | 2 | For standard Fmoc removal |

| Washing | DMF (3×), DCM (2×) | 30-60 seconds each | 5 | Complete removal of deprotection agent |

| Coupling | 3-4 equiv Cbz-Ser-OMe, 3-4 equiv coupling reagent, 6 equiv base in DMF | 30-90 minutes | 1-2 | Monitoring by qualitative tests |

| Capping | Acetic anhydride/pyridine in DMF (5:5:90) | 10-15 minutes | 1 | Optional step for unreacted amines |

The manual synthesis protocol begins with resin preparation and swelling. For hydroxy-methyl-based resins like Wang resin, the initial amino acid loading follows standard procedures [5]. Typical coupling reactions employ 3-4 equivalents of Cbz-O-methyl-L-serine relative to the resin loading, activated with 3-4 equivalents of coupling reagents such as HBTU, HATU, or HCTU in the presence of 6 equivalents of diisopropylethylamine (DIPEA) in DMF [5]. The coupling time typically ranges from 30 to 90 minutes, with completion monitored by qualitative Kaiser ninhydrin, isatin, or chloranil tests [5].

For segment condensation approaches where Cbz-O-methyl-L-serine is incorporated in solution-phase synthesis of protected peptide fragments, the coupling typically uses DIC/HOBt or HATU/DIPEA combinations in dichloromethane or DMF. The progress of solution-phase couplings can be monitored by TLC or LC-MS. After complete incorporation, the Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C) in appropriate solvents like ethanol or ethyl acetate, or by treatment with HBr in acetic acid for acid-labile removal, enabling further chain elongation [2].

Cleavage and Global Deprotection Strategies

The final cleavage and deprotection strategy depends on the overall protection scheme employed:

- For peptides incorporating Cbz groups: Standard TFA cleavage cocktails cannot remove the Cbz group, requiring subsequent catalytic hydrogenation (10% Pd/C, H₂ atmosphere in appropriate solvent) or HBr/AcOH treatment (25-30% HBr in acetic acid) for complete deprotection [2].

- Standard TFA cleavage: For peptides not containing Cbz-protected residues in the final sequence, cleavage using TFA/water/triisopropylsilane (95/2.5/2.5) per 100 mg of resin effectively removes acid-labile protecting groups and liberates the peptide from the resin [5].

- Precipitation and isolation: After cleavage, the peptide is precipitated and washed with cold methyl tert-butyl ether (MTBE), then dissolved in acetonitrile/water/TFA (50/50/0.1) for lyophilization [5].

Side Reactions and Troubleshooting

Common Side Reactions in Serine-Containing Peptides

- Aspartamide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to aspartimide formation, especially under basic conditions during Fmoc deprotection [5]. This side reaction can be minimized by incorporating oxyma-based additives or using milder bases like DBU for deprotection when possible.

- Diketopiperazine Formation: This cyclization occurs predominantly at the dipeptide stage, especially when the second amino acid has a poor leaving group [5]. Using sterically hindered resins like 2-chlorotrityl chloride resin can significantly suppress this side reaction by preventing the conformational arrangement necessary for cyclization [5].

- N→O Acyl Shift: Under certain conditions, serine residues may experience migration of the acyl group from the backbone nitrogen to the side chain oxygen, creating a difficult-to-detect side product. This is particularly problematic in acidic conditions and for sequences containing serine followed by proline.

Optimization Strategies for Challenging Sequences

For sequences prone to aggregation or difficult coupling, several optimization strategies can be employed:

- Increased coupling time (up to 2-3 hours) or double coupling protocols

- Alternative activation methods such as acid fluorides or phosphonium-based coupling reagents

- Temperature elevation (up to 50°C) during coupling to disrupt secondary structure formation

- Incorporation of pseudoproline dipeptide derivatives to disrupt β-sheet formation

- Modified backbone protection schemes to improve solubility and reduce aggregation

Post-Synthesis Processing and Applications

Cleavage and Global Deprotection Workflow

The final stage of peptide synthesis involves simultaneous cleavage from the resin and removal of protecting groups. For peptides containing Cbz-protected serine residues, this requires a two-step deprotection strategy as standard TFA cleavage cocktails do not remove the Cbz group. The following workflow illustrates this process:

Diagram 1: Two-step deprotection workflow for Cbz-containing peptides

Disulfide Bridge Formation and Oxidative Folding

For peptides containing multiple cysteine residues requiring disulfide bond formation, the linear deprotected peptide must undergo controlled oxidation to form the correct connectivity:

- The lyophilized peptide is dissolved in 5% acetic acid solution with 10% volume of DMSO pre-adjusted to pH 6.0-7.0 with 0.5 M NH₄OAc [5].

- Alternatively, the linear peptide is dissolved in buffer (0.1-0.2 M Tris-HCl, pH 7.7-8.7) containing 1 mM EDTA with reduced (1-10 mM) and oxidized (0.1-1 mM) glutathione to facilitate correct disulfide formation [5].

- Disulfide formation monitoring is performed by reverse-phase HPLC, with the process typically requiring several hours to complete depending on the peptide sequence and number of disulfide bonds [5].

Analytical and Purification Methods

Quality Control and Characterization

Rigorous analytical characterization is essential for validating successful incorporation of serine derivatives and overall peptide quality:

- HPLC Analysis: Reverse-phase HPLC using C18 or C8 columns with water-acetonitrile gradients containing 0.1% TFA is standard practice for assessing peptide purity [5].

- Mass Spectrometry: ESI or MALDI-TOF mass spectrometry confirms the molecular weight and successful incorporation of protected serine derivatives.

- Amino Acid Analysis: After complete deprotection, acid hydrolysis followed by amino acid analysis verifies the serine content and overall amino acid composition.

Purification Strategies for Complex Peptides

Peptides containing protected serine derivatives often require specialized purification approaches:

- Flash Chromatography: For partially protected fragments, normal-phase flash chromatography on silica gel with gradient elution (ethyl acetate/hexane or chloroform/methanol) effectively separates protected intermediates.

- Preparative HPLC: Reverse-phase preparative HPLC with C18 columns and water-acetonitrile gradients is the method of choice for final peptide purification.

- Lyophilization: Final peptides are typically isolated as TFA or acetate salts after lyophilization from acetonitrile/water mixtures, yielding fluffy white powders suitable for storage and subsequent applications.

Conclusion

Cbz-O-methyl-L-serine represents a specialized building block in the peptide chemist's toolbox, offering unique orthogonal protection capabilities for complex synthetic challenges. While not employed in routine SPPS, its stability profile and selective deprotection characteristics make it invaluable for segment condensation strategies, complex peptide architectures, and specialized synthetic applications. The protocols outlined herein provide researchers with comprehensive guidance for incorporating this derivative into sophisticated peptide synthesis campaigns, enabling access to challenging peptide targets with structural features incompatible with standard protection schemes. As peptide therapeutics continue to advance toward more complex entities, orthogonal protection strategies employing derivatives like Cbz-O-methyl-L-serine will remain essential for synthetic success.

References

- 1. N- Cbz - L - serine ester | 1676-81-9 methyl [chemicalbook.com]

- 2. Guide to Solid - AAPPTEC Phase Peptide Synthesis [peptide.com]

- 3. N- Cbz - L - serine ester | CAS#:1676-81-9 | Chemsrc methyl [chemsrc.com]

- 4. - CBZ - L ester, 95%, Thermo Scientific Chemicals Serine methyl [fishersci.co.uk]

- 5. tboc fmoc protocol in solid | PDF phase peptide synthesis [slideshare.net]

Comprehensive Application Notes and Protocols for Cbz-Protected Amino Acid Coupling Methods

Introduction to Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used amine protecting groups in organic synthesis and peptide chemistry. First introduced by Bergmann and Zervas in 1932 [1], it protects amino groups by forming carbamate derivatives that are stable under various reaction conditions while being readily removable under specific conditions. The Cbz group demonstrates excellent stability across acidic and basic conditions (pH <1 to pH = 12 at room temperature), making it particularly valuable in multi-step syntheses where orthogonal protection strategies are required [2]. Its compatibility with Fmoc and Boc protecting groups allows for sophisticated protection schemes in complex molecule assembly, especially in peptide synthesis and pharmaceutical development where selective deprotection is essential [1].

Cbz Protection Methods and Protocols

Standard Protection Protocol

The most common method for introducing the Cbz group involves reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base [1]:

Reagents:

- Benzyl chloroformate (1.0-1.2 equiv)

- Amino acid or amine substrate (1.0 equiv)

- Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

- Organic solvent (dioxane, THF, or acetone)

- Water for extraction

- Acid (HCl) for pH adjustment

Procedure:

- Dissolve the amino acid (1.0 equiv) in water or a water/organic solvent mixture

- Add aqueous sodium carbonate (1.0-2.0 M) to maintain pH 8-9

- Cool the reaction mixture to 0-5°C using an ice bath

- Add benzyl chloroformate (1.0-1.2 equiv) dropwise with vigorous stirring

- Maintain pH at 8-9 throughout addition by simultaneous addition of base

- After complete addition, warm to room temperature and stir for 2-12 hours

- Acidify carefully to pH 2-3 with dilute HCl

- Extract with ethyl acetate (3 × 50 mL)

- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

Scale-Up Considerations: For large-scale preparations, a mixture of aqueous sodium carbonate and sodium bicarbonate effectively maintains the appropriate pH during benzyl chloroformate addition, providing scalable yields of N-Cbz protected amino acids [3].

Catalytic Protection Method

For improved efficiency, a catalytic method using dodecatungstophosphoric acid hydrate (0.05 equiv) offers significant advantages [4]:

Reagents:

- Amine substrate (1.0 equiv)

- Benzyl chloroformate (1.1 equiv)

- Dodecatungstophosphoric acid hydrate (0.05 equiv)

- Dichloromethane (solvent)

Procedure:

- Dissolve the amine substrate (1.0 equiv) in dichloromethane

- Add dodecatungstophosphoric acid hydrate (0.05 equiv)

- Add benzyl chloroformate (1.1 equiv) dropwise at room temperature

- Stir the reaction mixture for 10-60 minutes

- Monitor reaction completion by TLC or LCMS

- No aqueous workup required - simple filtration and concentration

- Purify by recrystallization or flash chromatography if needed

This method achieves 90% yield for Cbz-protection of piperidine within 10 minutes and demonstrates high chemoselectivity for aliphatic amines over aromatic/heteroaromatic amines [4].

Selective Protection Strategies

For substrates with multiple amino groups, such as lysine, selective protection can be achieved using specific conditions. A patented method demonstrates efficient selective protection of lysine α-amino groups using β-cyclodextrin in aqueous alkaline conditions, providing high selectivity and yield [5].

Table 1: Comparison of Cbz Protection Methods

| Method | Conditions | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|---|

| Standard Aqueous | Na₂CO₃/NaHCO₃, H₂O/organic solvent, 0°C to RT | 2-12 hours | 75-95% | Scalable, suitable for amino acids [3] |

| Catalytic | Dodecatungstophosphoric acid (0.05 equiv), DCM, RT | 10-60 minutes | 85-95% | Fast, no aqueous workup, chemoselective [4] |

| Selective Protection | β-cyclodextrin, aqueous alkali, 2-5°C | 3-5 hours | 90-95% | High α-amino selectivity for lysine [5] |

Cbz Deprotection Methods and Protocols

Catalytic Hydrogenation

The most traditional deprotection method employs palladium-catalyzed hydrogenolysis [2] [1]:

Reagents:

- Pd/C (5-10 wt%) or Pd(OH)₂/C

- Hydrogen gas (balloon or pressurized) or hydrogen donor

- Solvent (methanol, ethanol, ethyl acetate, or mixtures)

Procedure:

- Dissolve the Cbz-protected substrate in appropriate solvent

- Add Pd/C catalyst (5-10% by weight of substrate)

- Purge the reaction flask with inert gas (N₂ or Ar)

- Introduce hydrogen gas (1 atm balloon or higher pressure)

- Stir at room temperature for 2-8 hours

- Monitor reaction completion by TLC or LCMS

- Filter through Celite to remove catalyst

- Concentrate under reduced pressure to obtain deprotected amine

In-situ Hydrogen Generation: As a safer alternative to hydrogen cylinders, NaBH₄ with catalytic Pd/C in methanol generates hydrogen internally. Using 1.5 equivalents of NaBH₄ and 10% Pd/C, complete N-Cbz deprotection occurs within 20 minutes with 98% yield [6].

Lewis Acid-Mediated Deprotection

For substrates containing reducible functionalities, Lewis acid-mediated deprotection offers an alternative:

Reagents:

- Aluminum chloride (AlCl₃)

- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

- Dichloromethane (co-solvent)

Procedure:

- Dissolve the Cbz-protected substrate in HFIP or HFIP/DCM mixture

- Add AlCl₃ (2.0-5.0 equiv) at room temperature

- Stir for 1-4 hours at room temperature

- Monitor reaction progress by TLC or LCMS

- Quench carefully with saturated aqueous NaHCO₃

- Extract with ethyl acetate (3 × 30 mL)

- Wash combined organic layers with brine, dry, and concentrate

This method offers excellent functional group tolerance, preserving reducible groups and O- and N-Bn protecting groups [2].

Orthogonal Deprotection Strategies

Selective deprotection is achievable through various methods:

Ammonia-Inhibited Hydrogenolysis: Adding ammonia, pyridine, or ammonium acetate selectively inhibits Pd-catalyzed benzyl ether hydrogenolysis while allowing Cbz removal, enabling orthogonal deprotection schemes [2].

Ni-Catalyzed Deprotection: Nickel catalysts can selectively remove Cbz groups from heterocyclic nitrogen atoms while preserving other sensitive functionalities [1].

Table 2: Comparison of Cbz Deprotection Methods

| Method | Conditions | Reaction Time | Yield Range | Functional Group Tolerance |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | 2-8 hours | 85-98% | Limited for reducible groups (alkenes, azides) [2] [1] |

| In-situ H₂ Generation | NaBH₄ (1.5 equiv), 10% Pd/C, MeOH, RT | 5-20 minutes | 90-98% | Good, but reducible groups affected [6] |

| Lewis Acid Method | AlCl₃ (2-5 equiv), HFIP, RT | 1-4 hours | 85-95% | Excellent; tolerates reducible and Bn groups [2] |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75°C | 4-12 hours | 80-90% | Broad; compatible with sensitive functionalities [2] |

Coupling Methods for Cbz-Protected Amino Acids

Amide Bond Formation

Cbz-protected amino acids can be directly coupled with various amines to form amide linkages:

Reagents:

- N-Cbz-protected amino acid (1.0 equiv)

- Amine nucleophile (1.0-1.5 equiv)

- Methanesulfonyl chloride (1.2 equiv)

- N-Methylimidazole (1.5 equiv)

- Dichloromethane (solvent)

Procedure:

- Dissolve the N-Cbz-protected amino acid (1.0 equiv) in dry DCM

- Add the amine component (1.0-1.5 equiv)

- Add N-methylimidazole (1.5 equiv) at 0°C

- Add methanesulfonyl chloride (1.2 equiv) dropwise with stirring

- Warm to room temperature and stir for 2-6 hours

- Monitor reaction completion by TLC or LCMS

- Quench with saturated aqueous NH₄Cl

- Extract with DCM (3 × 30 mL)

- Wash combined organic layers with brine, dry, and concentrate

- Purify by recrystallization or flash chromatography

This method proceeds without racemization under mild conditions and gives high yields of the corresponding arylamides [2].

Conversion to Other Functional Groups

Urea Formation: Lanthanum triflate catalyzes direct conversion of N-Cbz-protected amines to nonsymmetric ureas in high yields. Various protected aromatic and aliphatic carbamates react readily with amines in the presence of lanthanum triflate to generate desired ureas [2].

Guanidine Synthesis: Various thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give corresponding guanidines via either a stepwise or one-pot procedure [2].

Applications in Drug Development and Peptide Synthesis

Pharmaceutical Applications

Cbz-protected amino acids serve as key intermediates in pharmaceutical synthesis:

Zofenopril Synthesis: An improved large-scale procedure for N-Cbz protected amino acids is amenable to large-scale preparation of an intermediate toward Zofenopril, an ACE inhibitor [3].

Cathepsin B Inhibitors: Cbz-Arg-Arg-pNA is utilized as a substrate in the evaluation of cathepsin B inhibitors. Dipeptide nitrile inhibitors with Cbz capping groups demonstrate enhanced inhibitory potency against cathepsin B, a potential cancer therapeutic target [7].

Complex Molecule Assembly: The development of trivalent platforms for triple click chemistry enables efficient synthesis of complex molecules with Cbz-compatible functional groups for drug development applications [8].

Stability and Compatibility Considerations

Understanding Cbz group stability is crucial for designing synthetic routes:

pH Stability: The Cbz group remains stable under various pH conditions: pH <1 at 100°C, pH =1 at RT, pH =4 at RT, pH =9 at RT, pH =12 at RT, and pH >12 at 100°C [2].

Reagent Compatibility: Cbz groups demonstrate stability toward bases (LDA, NEt₃, Py, t-BuOK), nucleophiles (RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃), electrophiles (RCOCl, RCHO, CH₃I), and reducing agents (Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄) [2].

Experimental Protocols

General Procedure for Cbz Protection of Amino Acids [3]

- Charge a 5-L three-necked round-bottom flask with amino acid (100 g, 1.0 equiv) and water (1.5 L)

- Add sodium carbonate (1.5 equiv) and sodium bicarbonate (0.5 equiv)

- Cool the mixture to 0-5°C using an ice bath

- Add benzyl chloroformate (1.05 equiv) dropwise over 2 hours while maintaining temperature below 5°C and pH at 8-9

- After addition, warm to room temperature and stir for 8 hours

- Acidify to pH 2-3 using concentrated HCl

- Extract with ethyl acetate (3 × 500 mL)

- Wash combined organic layers with brine (300 mL)

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure

- Recrystallize from hexane/ethyl acetate to obtain pure N-Cbz amino acid

General Procedure for Cbz Deprotection Using NaBH₄/Pd-C [6]

- Suspend 10% Pd-C (0.1 equiv) in dry methanol (10 mL per mmol of substrate)

- Add Cbz-protected amine (1.0 equiv)

- Cool the mixture to 0°C using an ice bath

- Add sodium borohydride (1.5 equiv) portionwise over 5 minutes (CAUTION: H₂ evolution)

- After complete addition, warm to room temperature and stir for 20 minutes

- Monitor reaction completion by TLC

- Filter the reaction mixture through a Celite pad

- Wash the Celite pad with methanol (2 × 10 mL)

- Concentrate the combined filtrate under reduced pressure

- Purify the crude amine by distillation or column chromatography

Procedure for Racemization-Free Coupling [2]

- Dissolve N-Cbz-protected amino acid (1.0 equiv) in dry DCM (10 mL per mmol)

- Add aryl amine (1.2 equiv)

- Cool to 0°C under nitrogen atmosphere

- Add N-methylimidazole (1.5 equiv) dropwise with stirring

- Add methanesulfonyl chloride (1.2 equiv) dropwise over 5 minutes

- Stir at 0°C for 30 minutes, then warm to room temperature

- Stir for 4-6 hours until reaction complete by TLC

- Quench by adding saturated aqueous NH₄Cl (10 mL per mmol)

- Separate layers and extract aqueous layer with DCM (2 × 15 mL per mmol)

- Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate

- Purify by flash column chromatography

Workflow Diagrams

Diagram 1: Comprehensive workflow for Cbz-protected amino acid coupling and deprotection strategies

Diagram 2: Stability and deprotection profile of Cbz protecting group under various chemical conditions

Troubleshooting and Technical Notes

Common Issues and Solutions

Incomplete Deprotection:

- Issue: Cbz group not completely removed with standard hydrogenation

- Solution: Switch to Pd(OH)₂/C (Pearlman's catalyst) or increase hydrogen pressure

- Alternative: Use Lewis acid method (AlCl₃/HFIP) for acid-stable substrates [2]

Racemization During Coupling:

- Issue: Chiral center racemization during activation/coupling

- Solution: Use methanesulfonyl chloride/N-methylimidazole protocol in DCM

- Alternative: Employ coupling reagents known for minimal racemization (e.g., HATU, PyBOP) [2]

Selectivity Problems:

- Issue: Competing reactions with other functional groups

- Solution: Use ammonia or pyridine as inhibitors to prevent benzyl ether cleavage during Cbz deprotection [2]

- Alternative: Employ orthogonal protection strategy with different protecting groups

Safety Considerations

Hydrogenation Safety:

- When using hydrogen gas, ensure proper ventilation and explosion-proof equipment

- Consider in-situ hydrogen generation (NaBH₄/Pd-C) as safer alternative to hydrogen cylinders [6]

Benzyl Chloroformate Handling:

- Use in well-ventilated fume hood due to lachrymatory properties

- Wear appropriate personal protective equipment (gloves, goggles)

Scale-Up Considerations:

- For large-scale reactions, control exotherm during benzyl chloroformate addition

- Implement gradual addition and efficient cooling to maintain temperature control [3]

Conclusion

Cbz-protected amino acids remain indispensable building blocks in organic synthesis, peptide chemistry, and pharmaceutical development. The comprehensive protocols and application notes presented here demonstrate robust methods for protection, coupling, and deprotection that can be adapted to various synthetic challenges. By understanding the stability profile of the Cbz group and selecting appropriate conditions based on substrate requirements and functional group compatibility, researchers can effectively incorporate this protecting group into their synthetic strategies. The continuous development of improved methods, particularly in catalytic protection and alternative deprotection techniques, ensures the ongoing utility of Cbz chemistry in modern synthetic applications.

References

- 1. 苄氧 基 羰 基 (Z) Protecting Group | 保 空间 Chem-Station 护 基 Cbz 化 学 [cn.chem-station.com]

- 2. - Cbz Amino Groups Protected [organic-chemistry.org]

- 3. An improved large scale procedure for the preparation of N- Cbz ... amino [experts.umn.edu]

- 4. (PDF) An Excellent Method for Cbz - protection of Amines [academia.edu]

- 5. patents.google.com/patent/CN102584633A/zh [patents.google.com]

- 6. (PDF) A convenient protocol for the deprotection of... [academia.edu]

- 7. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding... [pmc.ncbi.nlm.nih.gov]

- 8. method advances drug development with improved... Click chemistry [phys.org]

Cbz-O-methyl-L-serine amide coupling conditions

Chemical Profile of Cbz-L-Serine Methyl Ester

The most commonly available and well-characterized compound is Cbz-L-serine methyl ester (CAS: 1676-81-9), which serves as a direct precursor for amide bond formation. Its key properties are summarized below [1] [2].

Table 1: Properties of Cbz-L-Serine Methyl Ester [1] [2]

| Property | Specification / Value |

|---|---|

| CAS Number | 1676-81-9 |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Physical Form | Viscous liquid or low-melting waxy solid |

| Melting Point | 41-43 °C |

| Boiling Point | 170 °C at 0.01 mmHg |

| Specific Rotation | -13.4° to -13.5° (C=1 in Methanol) |

| Flash Point | >230 °F (approx. 110 °C) |

Amide Coupling Reaction Suitability

Cbz-L-serine methyl ester is explicitly indicated as suitable for solution-phase peptide synthesis [2]. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, Cbz-O-methyl-L-serine, which is then activated for amide coupling with various amine nucleophiles. The Cbz (Carbobenzyloxy) protecting group on the nitrogen is stable under typical coupling conditions and can be readily removed later via hydrogenolysis [3].

Detailed Coupling Protocols

Below are standard protocols for hydrolysis and subsequent amide coupling. Always conduct a small-scale test reaction before scaling up.

Protocol 1: Saponification of the Methyl Ester

This step generates the free carboxylic acid, Cbz-O-methyl-L-serine, for coupling.

- Reaction: Cbz-L-Serine Methyl Ester → Cbz-O-methyl-L-Serine

- Mechanism: Base-catalyzed ester hydrolysis

- Procedure:

- Dissolve Cbz-L-serine methyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

- Cool the solution to 0°C in an ice bath.

- Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 equiv).

- Stir the reaction mixture at 0°C to room temperature and monitor by TLC until the starting material is consumed.

- Upon completion, carefully neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).

- Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude acid, which can be used directly in the next step.

Protocol 2: Amide Coupling via EDC/HOBt

This is a reliable and widely used coupling method for forming amide bonds.

- Reaction: Cbz-O-methyl-L-Serine + Amine → Cbz-O-methyl-L-Serine Amide

- Mechanism: Carbodiimide-mediated coupling with an additive to suppress racemization

- Procedure:

- Dissolve the freshly prepared Cbz-O-methyl-L-serine (1.0 equiv) and the amine component (1.0-1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

- Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) to the solution at room temperature.

- Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC•HCl, 1.2 equiv) to the reaction mixture.

- If necessary, add a base like N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to maintain a neutral pH, especially if the amine is used as a salt.

- Stir the reaction at room temperature and monitor by TLC or LCMS.

- After completion, quench the reaction with water or a saturated ammonium chloride solution.

- Extract with ethyl acetate, wash the combined organic layers sequentially with a mild acid (e.g., 1M citric acid), a mild base (e.g., saturated NaHCO3), and brine.

- Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Alternative Coupling Reagents

For this specific scaffold, several other coupling reagents commonly used in peptide synthesis are also applicable [4]. The choice depends on cost, rate of epimerization, and byproduct solubility.

Table 2: Common Amide Coupling Reagents for Peptide Synthesis [4]

| Reagent | Notes & Considerations |

|---|---|

| HATU | High efficiency, often used for difficult couplings. May require the presence of DIPEA or other bases. |

| HBTU | Similar to HATU, a uranium-based coupling reagent known for fast activation. |

| T3P | Produces water-soluble byproducts, leading to easier workup. |

| DCC | A classic reagent; the insoluble dicyclohexylurea byproduct can be removed by filtration. |

| BOP | A potent reagent, though its use has declined due to toxicity concerns. |

Troubleshooting Common Issues

- Low Yield: Ensure the carboxylic acid is fully liberated after saponification. Use fresh, anhydrous EDC•HCl and HOBt. Increasing the equivalence of the amine component to 1.5 equiv can drive the reaction to completion.

- Racemization: The EDC/HOBt system is chosen specifically to minimize racemization. Using HOBt (or the more stable HOAt) is critical. Avoid prolonged reaction times and high temperatures.

- Difficulty in Purification: If the product is hard to separate from urea byproducts, consider switching to a reagent like T3P, which has more favorable byproduct solubility.

Experimental Workflow Diagram

The following diagram outlines the complete synthesis and coupling pathway for Cbz-O-methyl-L-serine amides.

Safety & Handling Notes

- Cbz-L-serine methyl ester is a combustible substance with a flash point above 110°C [2].

- It may cause skin and eye irritation (H315, H319) [2]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.

- Handle all coupling reagents (like EDC) and additives (like HOBt) with care, as they can be skin sensitizers or irritants.

- Work in a well-ventilated fume hood, especially when using volatile organic solvents like DCM and DMF.

Application in Drug Discovery

The ability to functionalize the serine side chain is crucial. For instance, O-arylated serine derivatives, accessible via methods like Chan-Lam coupling, are key structural motifs in pharmaceutical agents, including compounds investigated for Alzheimer's disease and cancer therapy [3]. The protocols outlined here provide a robust foundation for incorporating this versatile scaffold into more complex target molecules.

References

- 1. - CBZ - L ester, 95%, Thermo Scientific Chemicals Serine methyl [fishersci.co.uk]

- 2. N- Cbz - L - serine ester | 1676-81-9 methyl [chemicalbook.com]

- 3. Copper(II)-Mediated O -Arylation of Protected Serines and Threonines... [pmc.ncbi.nlm.nih.gov]

- 4. Amine to Amide ( Coupling ) - Common Conditions [commonorganicchemistry.com]

Comprehensive Application Notes & Protocols: Cbz-O-methyl-L-serine in Convergent Synthesis of Bioactive Compounds

Introduction and Chemical Profile

Cbz-O-methyl-L-serine (also known as N-Carbobenzoxy-L-serine methyl ester) is a protected serine derivative that plays a critical role in modern organic synthesis and drug development. This compound serves as a key building block in the convergent synthesis of complex biologically active molecules, particularly in pharmaceutical research targeting inflammatory diseases and bacterial infections. The compound's molecular structure features both a Cbz-protected amine and a methyl ester-protected carboxylic acid, making it ideally suited for stepwise peptide coupling strategies while maintaining orthogonal protection for the serine hydroxyl group. This protection scheme allows for selective deprotection and functionalization at different stages of synthetic sequences, enabling the construction of complex molecular architectures with precise stereochemical control.

The strategic importance of Cbz-O-methyl-L-serine in convergent synthesis stems from its dual functionality and stereochemical integrity. As an L-serine derivative, it maintains the natural stereochemistry required for biological activity in most pharmaceutical applications. The Cbz protecting group (benzyloxycarbonyl) is particularly valuable in synthetic chemistry as it can be readily installed and selectively removed under mild catalytic hydrogenation conditions without affecting other sensitive functional groups in the molecule. Meanwhile, the methyl ester protection provides stability to the carboxylic acid functionality during amide bond formation reactions while being easily removable under basic conditions when needed. This combination of features makes Cbz-O-methyl-L-serine a versatile synthetic intermediate for medicinal chemists and pharmaceutical researchers developing novel therapeutic agents.

Table 1: Physicochemical Properties of Cbz-O-methyl-L-serine

| Property | Value/Specification | Reference |

|---|---|---|

| CAS Number | 1676-81-9 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Melting Point | 41-43°C (lit.) | [1] |

| Boiling Point | 170°C at 0.01 mm Hg | [1] |

| Specific Rotation | -13.4° to -13.5° (c=1, MeOH) | [1] [2] |

| Flash Point | >230°F (>110°C) | [1] |

| Physical Form | Clear waxy solid or viscous liquid | [1] |

Synthetic Applications and Strategic Implementation

Role in Serine Dipeptide Lipid Synthesis

Cbz-O-methyl-L-serine serves as a critical precursor in the synthesis of bacterial serine dipeptide lipids, which are important virulence factors produced by periodontal pathogens such as Porphyromonas gingivalis. These bacterial lipids have been implicated in promoting inflammatory processes in human tissues associated with periodontal disease and atherosclerosis. The convergent synthesis approach employing Cbz-O-methyl-L-serine enables researchers to prepare deuterium-labeled analogues for use as internal standards in mass spectrometric quantification of these lipids in biological samples. This application is particularly important for understanding the role of bacterial lipids in chronic inflammatory diseases and developing diagnostic approaches for detecting these virulence factors in clinical specimens. [3]

In the synthesis of deuterium-labeled serine dipeptide lipid standards, Cbz-O-methyl-L-serine provides the L-serine core that is coupled with specifically designed fatty acid chains. The synthetic strategy involves preparing the non-deuterated fatty ester dipeptide first, then applying similar methodology to create deuterated versions using deuterated Grignard reagents. The overall convergent synthesis achieves the target lipids in 10-11 linear steps with moderate to good yields (8-13% overall yield). The racemic compounds produced through this method have proven sufficient for mass spectral analysis, though future studies may require enantiopure standards. The availability of these deuterated standards enables accurate quantification of bacterial serine lipids in biological systems, facilitating research into the relationship between bacterial infections and chronic inflammatory conditions. [3]

Pharmaceutical Applications and Biological Relevance